molecular formula C24H25N3O3S2 B2861859 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 877654-95-0

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2861859
CAS No.: 877654-95-0
M. Wt: 467.6
InChI Key: JJULIVCWOUAFBD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its specific structural features, such as the presence of a mesityl group and a thieno[3,2-d]pyrimidine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,2-d]pyrimidine core and various functional groups that may influence its pharmacological properties. In this article, we will explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O3SC_{22}H_{24}N_2O_3S, with a molecular weight of approximately 396.56 g/mol. The structure includes a methoxyphenyl group and a sulfanyl-acetamide linkage, which are significant for its biological interactions.

The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. It is hypothesized that the thieno[3,2-d]pyrimidine moiety may interact with enzymes or receptors involved in various signaling pathways. The exact targets remain to be fully elucidated through further research.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that related thieno[3,2-d]pyrimidine derivatives possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.5 to 16 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar derivatives have demonstrated antifungal activity against strains such as Candida albicans, with MIC values reported as low as 1 µg/mL .

Anti-inflammatory and Analgesic Effects

Compounds with similar structures have been evaluated for their anti-inflammatory properties. For example:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Analgesic Activity : Some derivatives have been tested in animal models showing significant analgesic effects comparable to standard analgesics like ibuprofen .

Antiviral Properties

Recent studies have also explored the antiviral potential of thieno[3,2-d]pyrimidine derivatives:

  • Activity Against Viral Infections : Certain compounds have exhibited antiviral activity against herpes simplex virus (HSV) and adenoviruses (AdV), indicating a broad spectrum of antiviral effects .

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by Barbuceanu et al. evaluated several thieno[3,2-d]pyrimidine derivatives for their antibacterial activity against E. coli and S. aureus. The results showed that compounds with methoxy groups had enhanced activity compared to those without .
  • Anti-inflammatory Evaluation :
    Another investigation assessed the anti-inflammatory effects of related compounds in a carrageenan-induced paw edema model in rats. Results indicated a significant reduction in edema compared to control groups treated with saline .

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-14-10-15(2)21(16(3)11-14)26-20(28)13-32-24-25-19-8-9-31-22(19)23(29)27(24)17-6-5-7-18(12-17)30-4/h5-7,10-12H,8-9,13H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULIVCWOUAFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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